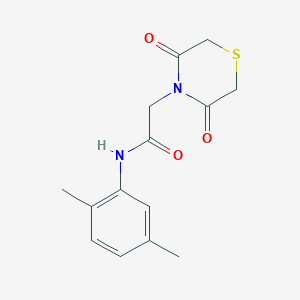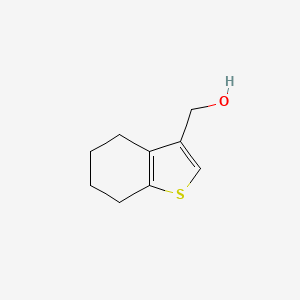![molecular formula C20H26N4O2 B2580584 1-{1-[2-(1-甲基-1H-吲哚-3-基)乙酰基]氮杂环丁烷-3-基}哌啶-4-羧酰胺 CAS No. 2188202-75-5](/img/structure/B2580584.png)
1-{1-[2-(1-甲基-1H-吲哚-3-基)乙酰基]氮杂环丁烷-3-基}哌啶-4-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound that features an indole moiety, an azetidine ring, and a piperidine ring. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals
科学研究应用
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
One study suggests that a similar compound inhibits the polymerization of tubulin in a manner consistent with colchicine . This suggests that 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide may interact with its targets to disrupt normal cellular processes.
Biochemical Pathways
The inhibition of tubulin polymerization suggests that it may affect pathways related to cell division and growth.
Result of Action
A similar compound was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the g2/m phase , suggesting that this compound may have similar effects.
生化分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions . Indole derivatives, including 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide, are known to bind with high affinity to multiple receptors . This makes them useful in the development of new biologically active compounds .
Cellular Effects
1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide influences cell function in various ways. It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, indicating their potential role in cellular antiviral responses .
Molecular Mechanism
The molecular mechanism of action of 1-{1-[2-(1-methyl-1H-indol-3-yl)acetyl]azetidin-3-yl}piperidine-4-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain indole derivatives have been found to inhibit tubulin polymerization, suggesting a potential mechanism of action for this compound .
准备方法
The synthesis of 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反应分析
This compound can undergo various chemical reactions, including:
相似化合物的比较
Similar compounds include other indole derivatives, such as:
1-methyl-1H-indole-3-carboxamide: Known for its anticancer and antimicrobial activities.
1-(1H-indol-3-yl)ethanone: Used in the synthesis of various pharmaceuticals and known for its biological activities.
1-(1H-indol-3-yl)propan-2-one:
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the presence of the azetidine and piperidine rings, which may confer additional biological activities and enhance its binding affinity to molecular targets .
属性
IUPAC Name |
1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKPUYIJZTNGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Bis(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2580505.png)
![6-(4-bromophenyl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2580507.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2580513.png)
![1-[(4-chlorophenyl)methyl]-4-{1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2580514.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2580523.png)

